molecular formula C12H16OS B8738741 [3-(Cyclopentylsulfanyl)phenyl]methanol CAS No. 503070-75-5

[3-(Cyclopentylsulfanyl)phenyl]methanol

Cat. No.: B8738741
CAS No.: 503070-75-5
M. Wt: 208.32 g/mol
InChI Key: JYFRPQLZQUQNKT-UHFFFAOYSA-N
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Description

[3-(Cyclopentylsulfanyl)phenyl]methanol is a substituted benzyl alcohol derivative featuring a cyclopentylsulfanyl group at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol. The compound combines a polar hydroxyl group with a lipophilic cyclopentylthio substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

503070-75-5

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

(3-cyclopentylsulfanylphenyl)methanol

InChI

InChI=1S/C12H16OS/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2

InChI Key

JYFRPQLZQUQNKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Variations

The table below highlights key structural and physicochemical differences between [3-(Cyclopentylsulfanyl)phenyl]methanol and its analogs:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight Key Properties/Notes Reference
This compound Cyclopentylsulfanyl Benzyl alcohol C₁₂H₁₆OS 208.32 High lipophilicity (logP ~3.2*), potential metabolic stability
3-(Methylthio)benzyl Alcohol Methylsulfanyl Benzyl alcohol C₈H₁₀OS 154.23 Lower steric bulk, higher volatility
3-[(4-Methylphenyl)sulfanyl]phenol 4-Methylphenylsulfanyl Phenol C₁₃H₁₂OS 216.30 Acidic (pKa ~10), soluble in basic aqueous media
3-(Cyclopentylsulfanyl)phenol Cyclopentylsulfanyl Phenol C₁₁H₁₄OS 194.29 Enhanced H-bonding capacity, higher melting point

*Estimated via computational methods (e.g., XLogP3).

Key Observations:
  • Substituent Effects : The cyclopentyl group in the target compound increases steric hindrance and lipophilicity compared to methyl or 4-methylphenyl analogs. This may enhance membrane permeability in biological systems but reduce reactivity in nucleophilic substitutions .
  • Functional Group Reactivity: The benzyl alcohol group in the target compound is less acidic (pKa ~15–16) than phenolic analogs (pKa ~10), limiting its solubility in basic conditions but making it more resistant to oxidation compared to aldehydes or ketones .

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